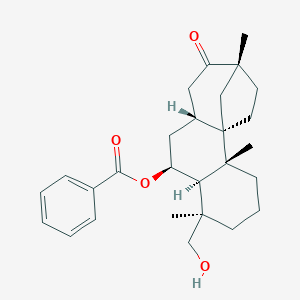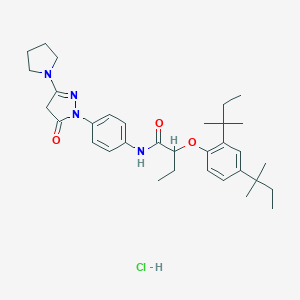![molecular formula C22H23Cl2N3O4 B237102 Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B237102.png)
Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate, also known as EADCB, is a synthetic compound that has gained significant attention in recent years due to its potential use in scientific research. EADCB is a benzoylphenylurea derivative that has been shown to exhibit various biological activities, including antitumor, antiproliferative, and anti-inflammatory effects.
作用機序
The exact mechanism of action of Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate is not fully understood. However, it has been proposed that this compound may inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including topoisomerase II and tyrosine kinase. This compound has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis and cell death. In addition, this compound has been shown to exhibit anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate is its potential use in scientific research. This compound has been shown to exhibit various biological activities, including antitumor, antiproliferative, and anti-inflammatory effects. However, there are also some limitations associated with the use of this compound in lab experiments. For example, this compound has a relatively low solubility in water, which may limit its use in certain experiments. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
将来の方向性
There are several future directions for the study of Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate. One potential direction is the development of novel analogs of this compound that exhibit improved solubility and potency. Another potential direction is the study of this compound in combination with other drugs or therapies, which may enhance its antitumor or anti-inflammatory effects. Further studies are also needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
合成法
The synthesis of Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate is a multistep process that involves the reaction of 4-acetylpiperazine with 3,4-dichlorobenzoyl chloride to form 4-(4-acetylpiperazin-1-yl)-3,4-dichlorobenzoyl chloride. This intermediate product is then reacted with ethyl 4-aminobenzoate in the presence of a base to form this compound. The overall yield of this synthesis method is approximately 40%.
科学的研究の応用
Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate has been extensively studied for its potential use in scientific research. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been studied for its anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
特性
分子式 |
C22H23Cl2N3O4 |
|---|---|
分子量 |
464.3 g/mol |
IUPAC名 |
ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C22H23Cl2N3O4/c1-3-31-22(30)16-5-7-20(27-10-8-26(9-11-27)14(2)28)19(13-16)25-21(29)15-4-6-17(23)18(24)12-15/h4-7,12-13H,3,8-11H2,1-2H3,(H,25,29) |
InChIキー |
MABHXDIZOIVAEL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
正規SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-methyl-3-(2-naphthoylamino)phenyl]-2-furamide](/img/structure/B237022.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-(phenylacetyl)thiourea](/img/structure/B237024.png)
![N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237026.png)

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B237040.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide](/img/structure/B237042.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide](/img/structure/B237055.png)
![[(2R,3R,4R,5R)-2-[[(3R)-2,2-difluoro-3-hydroxytetradecanoyl]amino]-5,6-dihydroxy-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B237058.png)
![4-cyano-2-fluoro-N-[2-(4-isopropylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B237064.png)
![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B237066.png)


![5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide](/img/structure/B237104.png)